2-(4-Chlorophenyl)-4-methyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole
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Description
The compound “2-(4-Chlorophenyl)-4-methyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole” is a synthetic compound that belongs to the thiazole family. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The thiazole ring is substituted with a 4-chlorophenyl group, a methyl group, and a complex group involving a thienylcarbonyl moiety .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The specific reactivity of this compound would depend on the nature of the substituents and the reaction conditions.Mechanism of Action
Target of Action
The primary target of this compound is the MMP-2 metalloproteinase receptor . This receptor plays a crucial role in various biological processes, including tissue remodeling and cell migration, which are critical in cancer progression.
Mode of Action
The compound interacts with the MMP-2 receptor through hydrogen bond-type interactions . This interaction can influence the receptor’s activity, leading to changes in the cellular processes it regulates.
Pharmacokinetics
Thiazole, a component of this compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the compound’s absorption and distribution in the body.
properties
IUPAC Name |
[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S2/c1-10-15(11(2)20-22-17(21)14-4-3-9-23-14)24-16(19-10)12-5-7-13(18)8-6-12/h3-9H,1-2H3/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPMWFNNNOCVSO-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)C3=CC=CS3)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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